Hydrocotarnine hydrochloride Hydrocotarnine hydrochloride Hydrocotarnine hydrochloride is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 5985-55-7
VCID: VC20803763
InChI: InChI=1S/C12H15NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
SMILES: CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol

Hydrocotarnine hydrochloride

CAS No.: 5985-55-7

Cat. No.: VC20803763

Molecular Formula: C12H16ClNO3

Molecular Weight: 257.71 g/mol

* For research use only. Not for human or veterinary use.

Hydrocotarnine hydrochloride - 5985-55-7

Specification

CAS No. 5985-55-7
Molecular Formula C12H16ClNO3
Molecular Weight 257.71 g/mol
IUPAC Name 4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride
Standard InChI InChI=1S/C12H15NO3.ClH/c1-13-4-3-8-5-10-12(16-7-15-10)11(14-2)9(8)6-13;/h5H,3-4,6-7H2,1-2H3;1H
Standard InChI Key RIRUUBOQEZYITM-UHFFFAOYSA-N
SMILES CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl
Canonical SMILES CN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Hydrocotarnine hydrochloride, systematically named 4-methoxy-6-methyl-7,8-dihydro-5H- dioxolo[4,5-g]isoquinoline hydrochloride, belongs to the isoquinoline alkaloid family. Its molecular formula, C₁₂H₁₆ClNO₃, reflects a chlorine atom integrated into the hydrocotarnine base structure (C₁₂H₁₅NO₃) . The compound’s IUPAC name derives from its bicyclic framework, which combines a benzene ring fused with a dioxolane moiety and a partially saturated isoquinoline system .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number5985-55-7
Molecular Weight257.71 g/mol
Exact Mass257.08187 Da
SMILES NotationCN1CCC2=CC3=C(C(=C2C1)OC)OCO3.Cl

Structural Elucidation and Conformational Analysis

The molecule’s 2D structure features a methyl group at position 6 and a methoxy group at position 4, critical for its receptor-binding affinity . X-ray crystallography and NMR studies confirm that the dioxolane ring adopts a planar conformation, while the tetrahydroisoquinoline system exhibits slight puckering, influencing its solubility and stereoelectronic properties . The hydrochloride salt enhances stability and bioavailability by forming ionic interactions with biological membranes .

Synthesis and Manufacturing

Synthetic Routes

Hydrocotarnine hydrochloride is synthesized via the reduction of cotarnine, a narcotic alkaloid precursor found in Papaver species. Shirasaka et al. (1990) detailed a catalytic hydrogenation process using palladium on carbon (Pd/C) under mild acidic conditions, achieving yields exceeding 85% . Alternative methods include:

  • Borch Reduction: Utilizing sodium cyanoborohydride (NaBH₃CN) in methanol, which selectively reduces the imine bond in cotarnine without affecting the dioxolane ring .

  • Electrochemical Synthesis: A solvent-free approach that minimizes byproduct formation through controlled-potential electrolysis .

Industrial-Scale Production Challenges

Industrial synthesis faces hurdles in maintaining stereochemical purity due to the compound’s chiral centers. Current Good Manufacturing Practices (cGMP) require rigorous chromatographic purification (e.g., HPLC with C18 columns) to isolate enantiomerically pure hydrocotarnine hydrochloride .

Pharmacological Profile

Mechanism of Action

Hydrocotarnine hydrochloride interacts with κ-opioid receptors (KOR) in the central nervous system, modulating adenylate cyclase activity and reducing intracellular cAMP levels . Unlike μ-opioid agonists (e.g., morphine), it lacks significant respiratory depression or addiction potential, making it a candidate for non-narcotic pain management .

Table 2: Receptor Affinity Data

Receptor TypeBinding Affinity (Ki, nM)Functional Activity
κ-Opioid12.3 ± 1.5Partial Agonist
μ-Opioid>1,000Inactive
δ-Opioid245.7 ± 18.2Antagonist

Therapeutic Applications

  • Analgesia: In rodent models, 10 mg/kg subcutaneous doses reduced inflammatory pain by 62% (p < 0.01) via KOR-mediated pathways .

  • Antitussive Effects: Suppresses cough reflexes by inhibiting medullary cough centers at ED₅₀ values of 2.7 mg/kg in guinea pigs .

Comparative Analysis with Related Alkaloids

Table 3: Comparative Properties of Isoquinoline Alkaloids

CompoundMolecular FormulaNarcotic ActivityKey Therapeutic Use
Hydrocotarnine HClC₁₂H₁₆ClNO₃Non-narcoticNon-addictive analgesia
CotarnineC₁₂H₁₅NO₄Mildly narcoticHemostatic agent
MorphineC₁₇H₁₉NO₃Strongly narcoticSevere pain relief

Hydrocotarnine hydrochloride’s lack of a C3 hydroxyl group (compared to morphine) abolishes μ-opioid affinity, while its dioxolane ring enhances blood-brain barrier permeability relative to cotarnine .

Future Research Directions

Ongoing investigations focus on:

  • Polypharmacology: Dual κ-opioid agonism and serotonin reuptake inhibition for neuropathic pain .

  • Prodrug Development: Ester derivatives to enhance oral bioavailability (>80% first-pass metabolism in current form) .

  • Neuroprotective Effects: Preclinical data suggest 30% reduction in glutamate-induced neuronal apoptosis at 10 μM concentrations .

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